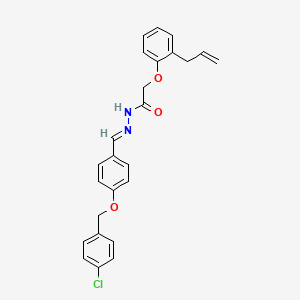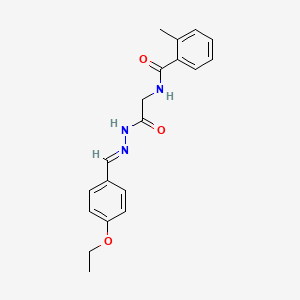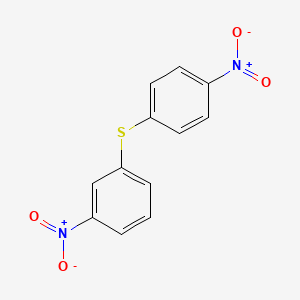
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy and carbohydrazonoyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. The process may include:
Formation of Benzoyloxy Group: This step involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions.
Introduction of Carbohydrazonoyl Group: This step may involve the reaction of hydrazine derivatives with an appropriate carbonyl compound.
Coupling Reactions: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl acetate
- **5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl propionate
Eigenschaften
CAS-Nummer |
765287-69-2 |
|---|---|
Molekularformel |
C33H23BrN2O6 |
Molekulargewicht |
623.4 g/mol |
IUPAC-Name |
[3-benzoyloxy-4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C33H23BrN2O6/c34-31-27-14-8-7-9-22(27)16-18-28(31)40-21-30(37)36-35-20-25-15-17-26(41-32(38)23-10-3-1-4-11-23)19-29(25)42-33(39)24-12-5-2-6-13-24/h1-20H,21H2,(H,36,37)/b35-20+ |
InChI-Schlüssel |
VNKGKINTLYPUOU-JEPNHJGPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B15083624.png)

![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083643.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083647.png)

![4-[5-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether](/img/structure/B15083656.png)
![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083659.png)
![(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083661.png)

![3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15083688.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083701.png)

![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083714.png)
